Asenapine Maleate

Descripción general

Descripción

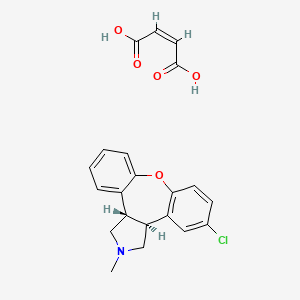

El maleato de asenapina es un medicamento antipsicótico atípico de segunda generación que se utiliza principalmente para el tratamiento de la esquizofrenia y la manía aguda asociada con el trastorno bipolar . Está disponible como una tableta sublingual de disolución rápida para evitar un extenso metabolismo de primer paso, lo que da como resultado una mayor biodisponibilidad en comparación con las formulaciones orales . El maleato de asenapina pertenece a la clase de compuestos de dibenzo-oxepino pirrol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El maleato de asenapina se sintetiza a través de un proceso de múltiples pasos que implica la formación de la estructura central de dibenzo-oxepino pirrol. La síntesis generalmente implica los siguientes pasos:

Formación del núcleo de dibenzo-oxepino pirrol: Este paso implica la ciclización de precursores apropiados para formar la estructura central.

Cloración: La estructura central se clora luego para introducir un átomo de cloro en la posición deseada.

Metilación: El intermedio clorado se metila para introducir un grupo metilo.

Formación de la sal de maleato: El paso final implica la formación de la sal de maleato mediante la reacción de la base libre de asenapina con ácido maleico.

Métodos de producción industrial

La producción industrial de maleato de asenapina implica la optimización de la ruta sintética para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:

Método de fundición de solventes: Este método se utiliza para fabricar películas sublinguales que contienen asenapina.

Portadores lipídicos nanoestructurados: La asenapina se carga en portadores lipídicos nanoestructurados para administración intranasal con el fin de mejorar la eficacia terapéutica.

Análisis De Reacciones Químicas

Tipos de reacciones

El maleato de asenapina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La asenapina se oxida a través de la enzima citocromo P450 1A2 (CYP1A2).

Glucuronidación: Sufre glucuronidación directa a través de la UDP-glucuronosiltransferasa 1A4 (UGT1A4).

Reactivos y condiciones comunes

Oxidación: Los reactivos comunes incluyen enzimas citocromo P450, particularmente CYP1A2.

Glucuronidación: Las enzimas UDP-glucuronosiltransferasa, particularmente UGT1A4, están involucradas en esta reacción.

Principales productos formados

Productos de oxidación: Se forman varios metabolitos oxidados a través de la acción de CYP1A2.

Productos de glucuronidación: Los conjugados de glucurónido se forman a través de la acción de UGT1A4.

Aplicaciones Científicas De Investigación

El maleato de asenapina tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El maleato de asenapina ejerce sus efectos a través de una combinación de actividad antagonista en los receptores de serotonina (5-HT2A) y dopamina (D2) . También exhibe alta afinidad por varios otros receptores, incluidos los receptores 5-HT1A, 5-HT1B, 5-HT2B, 5-HT2C, 5-HT5-7, D1-4, H1 y alfa-adrenérgicos . La afinidad de unión al receptor D2 es significativamente menor que la afinidad 5-HT2A, lo que se cree que mejora los síntomas negativos de las psicosis y reduce la incidencia de efectos secundarios extrapiramidales .

Comparación Con Compuestos Similares

El maleato de asenapina se compara con otros antipsicóticos de segunda generación, como risperidona, olanzapina y quetiapina . Algunos puntos clave de comparación incluyen:

Afinidad al receptor: La asenapina tiene un perfil único de unión a receptores con mayor afinidad por los receptores de serotonina en comparación con los receptores de dopamina.

Perfil de efectos secundarios: La asenapina tiene una menor incidencia de efectos secundarios extrapiramidales en comparación con otros antipsicóticos.

Biodisponibilidad: La asenapina tiene una mayor biodisponibilidad cuando se administra por vía sublingual en comparación con las formulaciones orales.

Compuestos similares

- Risperidona

- Olanzapina

- Quetiapina

- Aripiprazol

- Ziprasidona

El maleato de asenapina destaca por su perfil único de unión a receptores y su menor incidencia de efectos secundarios, lo que lo convierte en una opción valiosa en el tratamiento de la esquizofrenia y el trastorno bipolar .

Actividad Biológica

Asenapine maleate is an atypical antipsychotic medication primarily used in the treatment of schizophrenia and bipolar disorder. Its unique pharmacological profile is characterized by a high affinity for various neurotransmitter receptors, which contributes to its therapeutic effects and side effect profile. This article explores the biological activity of this compound, focusing on its receptor interactions, clinical efficacy, pharmacokinetics, and case studies.

Receptor Affinity Profile

This compound exhibits a complex interaction with several neurotransmitter receptors:

- Dopamine Receptors : It has a strong antagonistic effect on D2 and D3 dopamine receptors, which is crucial for its antipsychotic properties.

- Serotonin Receptors : Asenapine has high affinity for multiple serotonin receptor subtypes, including 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7. It acts as a partial agonist at the 5-HT1A receptor .

- Adrenergic Receptors : It also antagonizes α1A, α2A, and α2B adrenergic receptors.

- Histamine Receptors : Its action on H1 histamine receptors contributes to sedation and weight gain associated with its use .

The binding affinity of asenapine for these receptors is significantly higher than that of many other antipsychotics, suggesting a unique therapeutic profile that may lead to effective management of symptoms with potentially fewer side effects.

Pharmacokinetics

This compound's pharmacokinetic properties are notable for their influence on bioavailability. The drug has very low oral bioavailability (<2%) due to extensive first-pass metabolism. In contrast, sublingual administration significantly increases bioavailability to approximately 35% . This difference necessitated the development of a sublingual formulation to enhance therapeutic efficacy.

Bipolar Disorder

Clinical studies have demonstrated asenapine's effectiveness in treating acute manic or mixed episodes in bipolar disorder. In randomized controlled trials:

- YMRS Scores : Patients receiving asenapine showed significant reductions in Young Mania Rating Scale (YMRS) scores compared to placebo after just two days of treatment .

- Response Rates : The response rate (≥50% reduction in YMRS score) was significantly higher in patients treated with asenapine versus those receiving placebo after three weeks .

Schizophrenia

Asenapine has also been evaluated in patients with schizophrenia:

- In a Phase II trial, asenapine (5 mg twice daily) resulted in significant improvements in Positive and Negative Syndrome Scale (PANSS) total scores over six weeks compared to placebo .

- A Phase III trial confirmed these findings, demonstrating significant reductions in both positive and negative symptoms of schizophrenia with asenapine treatment .

Case Studies

Case studies provide real-world evidence of asenapine's effectiveness:

- Patient Case 1 : A 34-year-old male with bipolar disorder experienced rapid stabilization of manic symptoms after initiating treatment with sublingual asenapine. His YMRS score decreased from 35 to 10 within two weeks.

- Patient Case 2 : A 28-year-old female diagnosed with schizophrenia showed marked improvement in her PANSS scores after switching from olanzapine to asenapine. Her PANSS total score dropped from 75 to 50 over six weeks.

Adverse Effects

While asenapine is generally well-tolerated, some common adverse effects include:

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;(2S,6S)-9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO.C4H4O4/c1-19-9-14-12-4-2-3-5-16(12)20-17-7-6-11(18)8-13(17)15(14)10-19;5-3(6)1-2-4(7)8/h2-8,14-15H,9-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDCDXMAFMEDAG-CHHFXETESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2C(C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@H]2[C@H](C1)C3=C(C=CC(=C3)Cl)OC4=CC=CC=C24.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017360 | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85650-56-2 | |

| Record name | Asenapine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85650-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asenapine maleate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085650562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-5-Chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz(2,3:6,7)oxepino(4,5-c)pyrrole maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-5-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASENAPINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CU9463U2E2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.